REACTION_SMILES
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[C:12](=[O:13])([O-:14])[O-:15].[I:8][CH:9]([CH3:10])[CH3:11].[K+:16].[K+:17].[O:18]=[CH:19][N:20]([CH3:21])[CH3:22].[nH:1]1[cH:2][n:3][cH:4][c:5]1[CH:6]=[O:7]>>[n:1]1([CH:9]([CH3:10])[CH3:11])[cH:2][n:3][cH:4][c:5]1[CH:6]=[O:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cnc[nH]1
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Name
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Type
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product
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Smiles
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CC(C)n1cncc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |